BE-10988

Description

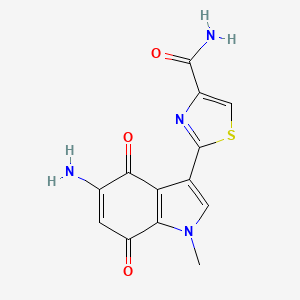

2-(5-Amino-1-methyl-4,7-dioxoindol-3-yl)-1,3-thiazole-4-carboxamide has been reported in Streptomyces with data available.

from a strain of actinomycetes; structure given in first source

Properties

CAS No. |

135261-89-1 |

|---|---|

Molecular Formula |

C13H10N4O3S |

Molecular Weight |

302.31 g/mol |

IUPAC Name |

2-(5-amino-1-methyl-4,7-dioxoindol-3-yl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C13H10N4O3S/c1-17-3-5(13-16-7(4-21-13)12(15)20)9-10(17)8(18)2-6(14)11(9)19/h2-4H,14H2,1H3,(H2,15,20) |

InChI Key |

ZLMULFPSOBULMS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C(=O)C=C(C2=O)N)C3=NC(=CS3)C(=O)N |

Other CAS No. |

135261-89-1 |

Synonyms |

BE 10988 BE-10988 |

Origin of Product |

United States |

Foundational & Exploratory

BE-10988: A Technical Guide to its Mechanism of Action as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BE-10988 is a novel antineoplastic agent that functions as a topoisomerase II inhibitor.[1] Isolated from a strain of Streptomyces, this compound has demonstrated significant cytotoxic activity against murine leukemia cell lines, including those resistant to conventional chemotherapeutic agents like doxorubicin and vincristine.[1] Its mechanism of action centers on the stabilization of the covalent complex formed between topoisomerase II and DNA, leading to the accumulation of DNA strand breaks and subsequent cell death. This guide provides a detailed overview of the available information on the mechanism of action of this compound, including its effects on topoisomerase II activity and its impact on cancer cells.

Introduction

Topoisomerase II is a critical enzyme in cellular replication, responsible for managing DNA topology by catalyzing the transient cleavage and re-ligation of double-stranded DNA. This activity is essential for processes such as DNA replication, transcription, and chromosome segregation. By targeting this enzyme, topoisomerase II inhibitors can induce catastrophic DNA damage in rapidly dividing cancer cells, making them a cornerstone of many chemotherapy regimens.

This compound emerged from a screening program for novel topoisomerase inhibitors and was identified as a potent agent produced by an actinomycete strain with close resemblance to Streptomyces fimicarius and Streptomyces xanthocidicus.[1] Its ability to overcome resistance to other anticancer drugs highlights its potential as a valuable therapeutic candidate.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of topoisomerase II. Unlike some inhibitors that prevent the enzyme from binding to DNA, this compound acts as a "topoisomerase poison." This means it allows the initial DNA cleavage step of the topoisomerase II catalytic cycle to proceed but then blocks the subsequent re-ligation of the DNA strands. This results in the formation of a stable "cleavable complex," where topoisomerase II is covalently bound to the 5'-end of the cleaved DNA. The accumulation of these complexes leads to double-strand breaks in the DNA, which, if not repaired, trigger apoptotic pathways and cell death.

The key steps in the proposed mechanism are:

-

Binding to the Topoisomerase II-DNA Complex: this compound is believed to interact with the transient, covalent complex formed between topoisomerase II and DNA.

-

Stabilization of the Cleavable Complex: The binding of this compound to this complex prevents the re-ligation of the DNA strands, effectively trapping the enzyme on the DNA.

-

Induction of DNA Double-Strand Breaks: The stabilized cleavable complexes are converted into permanent DNA double-strand breaks, particularly when encountered by the replication or transcription machinery.

-

Activation of Apoptosis: The accumulation of DNA damage triggers cellular stress responses and ultimately leads to programmed cell death.

Data Presentation

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the established methodologies for studying topoisomerase II inhibitors, the following experimental workflows would be typically employed.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay is fundamental to determining the ability of a compound to stabilize the cleavable complex.

Signaling Pathway

The cellular response to this compound-induced DNA damage involves the activation of DNA damage response (DDR) pathways, ultimately leading to apoptosis.

References

The Enigmatic Pathway of BE-10988: A Technical Guide to its Biosynthesis in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-10988, a metabolite produced by Streptomyces sp. BA10988, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for endeavors in metabolic engineering to enhance production or generate novel analogs. This technical guide synthesizes the current scientific knowledge on the biosynthesis of this compound, focusing on its precursors and key intermediates. It must be noted, however, that as of the current literature available, the specific biosynthetic gene cluster responsible for this compound production has not been identified or characterized. This presents a significant knowledge gap and a promising area for future research.

I. The Known Biosynthetic Route: Precursors and Intermediates

The foundational work on the this compound biosynthetic pathway has established its origins from primary metabolism through stable isotope labeling studies. The key building blocks are the amino acids L-tryptophan and L-cysteine.[1]

A. Core Precursors:

-

L-Tryptophan: This amino acid provides the indole moiety, which forms the core scaffold of the this compound molecule.[1]

-

L-Cysteine: The sulfur-containing amino acid is the source of the thiazole ring, a common feature in many bioactive natural products.[1]

B. A Divergence from Plant Pathways:

Interestingly, the biosynthesis of this compound in Streptomyces follows a different path than the structurally related phytoalexin, camalexin, found in plants. While both pathways utilize tryptophan, the initial steps of its modification are distinct. In the case of this compound, the pathway proceeds through an indole-3-pyruvic acid intermediate.[1] This is in contrast to the camalexin pathway, which involves an indole-3-acetaldoxime intermediate.[1] This discovery highlights an instance of convergent evolution, where bacteria and plants have independently developed mechanisms to produce similar molecular scaffolds.

II. Proposed Biosynthetic Pathway

Based on the identified precursors and the key intermediate, a plausible, albeit speculative, biosynthetic pathway for this compound can be proposed. The lack of the identified gene cluster means the specific enzymes catalyzing these steps remain unknown.

Step 1: Transamination of L-Tryptophan The pathway likely initiates with the removal of the amino group from L-tryptophan to form indole-3-pyruvic acid. This reaction is typically catalyzed by a transaminase.

Step 2: Condensation with Cysteine Indole-3-pyruvic acid is then proposed to react with L-cysteine. This step would involve the formation of a new carbon-sulfur bond, linking the two precursor molecules.

Step 3: Cyclization and Dehydration to form the Thiazole Ring Following the initial condensation, a series of reactions, likely involving cyclization and dehydration, would lead to the formation of the characteristic thiazole ring.

Step 4: Subsequent Modifications Further enzymatic modifications, such as oxidation or reduction steps, may occur to yield the final this compound structure. The exact nature and sequence of these modifications are currently unknown.

III. Data Presentation

A thorough review of the existing literature reveals a significant gap in quantitative data regarding the this compound biosynthetic pathway. At present, there is no published information on enzyme kinetics, precursor incorporation rates, or product yields. The following table reflects this absence of data and is intended to highlight areas for future investigation.

| Parameter | Value | Experimental Conditions | Reference |

| Enzyme Kinetics (Km, kcat) | Not Available | - | - |

| Precursor Incorporation Rates | Not Available | - | - |

| Product Yield | Not Available | - | - |

IV. Experimental Protocols

The primary experimental techniques used to elucidate the biosynthetic origins of this compound were stable isotope labeling followed by Nuclear Magnetic Resonance (NMR) and mass spectrometry analysis.[1] While the specific, detailed protocols for these experiments are not fully available in the public domain, this section provides a general overview of the methodologies employed.

A. Stable Isotope Labeling of Streptomyces sp. BA10988

This technique is fundamental to tracing the metabolic fate of precursors into the final product.

-

Objective: To determine the atomic contributions of primary metabolites to the structure of this compound.

-

General Protocol:

-

Culture Preparation: Streptomyces sp. BA10988 is cultured in a defined minimal medium.

-

Precursor Feeding: The culture is supplemented with isotopically labeled precursors at a specific growth phase. The precursors used in the study of this compound biosynthesis were:

-

[U-13C6]glucose

-

[U-13C8,15N]indole

-

L-[ring-2H5]tryptophan

-

L-[U-13C3,15N]cysteine

-

[ring-2H5]indole pyruvic acid[1]

-

-

Fermentation: The culture is incubated for a period sufficient to allow for the incorporation of the labeled precursors into this compound.

-

Extraction and Purification: this compound is extracted from the culture broth and mycelium using appropriate organic solvents and purified, typically by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

B. Retro-biosynthetic NMR Analysis

This analytical method allows for the precise determination of the positions of incorporated stable isotopes within the molecular structure of the isolated natural product.

-

Objective: To map the isotopic labeling patterns in this compound to deduce the precursor-product relationships.

-

General Protocol:

-

Sample Preparation: A purified sample of the isotopically labeled this compound is dissolved in a suitable deuterated solvent for NMR analysis.

-

NMR Data Acquisition: A suite of NMR experiments is performed. For the analysis of 13C labeling patterns, 1D and 2D 13C-NMR experiments are crucial.

-

Spectral Analysis: The resulting NMR spectra are analyzed to determine the 13C enrichment at each carbon position in the this compound molecule. By comparing the labeling patterns resulting from different labeled precursors, the biosynthetic origins of different parts of the molecule can be pieced together.

-

V. Visualizations

The following diagrams illustrate the proposed biosynthetic pathway of this compound and a generalized workflow for the stable isotope labeling experiments used in its study.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for stable isotope labeling.

VI. Conclusion and Future Directions

The biosynthesis of this compound in Streptomyces sp. BA10988 originates from L-tryptophan and L-cysteine, proceeding through a key indole-3-pyruvic acid intermediate. This distinguishes it from the analogous pathway of camalexin in plants. While the fundamental building blocks are known, the detailed enzymatic machinery remains a "black box" due to the uncharacterized nature of the this compound biosynthetic gene cluster.

The clear next step in this research field is the identification, sequencing, and functional characterization of this gene cluster. Such a discovery would not only illuminate the precise enzymatic steps and their regulation but also open the door to synthetic biology approaches for the production of this compound and novel, potentially more potent, derivatives. The application of modern genome mining techniques to Streptomyces sp. BA10988 is a promising strategy to achieve this goal.

References

Spectroscopic and Biological Profile of BE-10988: A DNA Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-10988 is a potent DNA topoisomerase II inhibitor isolated from the culture broth of Streptomyces sp.[1]. As a member of the thiazolylindole class of compounds, this compound has garnered interest for its antitumor properties. This technical guide provides a summary of the available spectroscopic data for this compound, outlines generalized experimental protocols for its study, and visualizes its biosynthetic origin and mechanism of action.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. This information is critical for its identification and for the design of further experimental studies.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₄O₃S |

| Molecular Weight | 302.31 g/mol |

| Class | Thiazolylindole |

| Biological Activity | DNA Topoisomerase II Inhibitor |

| Origin | Streptomyces sp. |

Spectroscopic Data Summary

While detailed raw spectroscopic data for this compound is primarily available in specialized scientific literature, this section summarizes the key spectroscopic techniques used for its characterization.

Mass Spectrometry

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) mass spectrometry has been utilized to confirm its molecular weight[2].

| Technique | Observation | Interpretation |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Provides the mass-to-charge ratio (m/z) of the molecular ion. | Confirms the molecular weight of 302.31 g/mol and aids in the determination of the molecular formula. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed chemical structure of organic molecules. Both ¹H and ¹³C NMR would have been employed to determine the connectivity of atoms and the overall topology of the this compound molecule. Retrobiosynthetic NMR analysis using ¹³C labeled precursors has been instrumental in studying its biosynthetic pathway[2].

| Technique | Purpose |

| ¹H NMR | To identify the number and types of hydrogen atoms in the molecule and their neighboring environments. |

| ¹³C NMR | To determine the number and types of carbon atoms, providing a carbon skeleton of the molecule. |

| 2D NMR (COSY, HMQC, HMBC) | To establish the connectivity between protons and carbons, allowing for the complete structural assignment. |

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound, based on methodologies commonly employed for natural products.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Streptomyces sp. typically involves a multi-step process to separate the compound of interest from other metabolites.

-

Fermentation: Culturing of the Streptomyces strain in a suitable nutrient medium to promote the production of this compound.

-

Extraction: The whole broth is extracted with an organic solvent such as ethyl acetate to transfer this compound from the aqueous phase to the organic phase.

-

Chromatography:

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC, which provides high resolution and yields highly pure this compound.

-

Spectroscopic Analysis

For the structural elucidation of the purified this compound, the following spectroscopic methods are employed:

-

Mass Spectrometry: A solution of the purified compound is infused into an ESI mass spectrometer to obtain its mass spectrum.

-

NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and analyzed using a high-field NMR spectrometer to acquire ¹H, ¹³C, and various 2D NMR spectra.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Streptomyces sp. involves the condensation of precursors derived from the amino acids tryptophan and cysteine[2]. The following diagram illustrates a plausible biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound from tryptophan and cysteine.

Mechanism of Action: Topoisomerase II Inhibition

This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase II, an essential enzyme for DNA replication and transcription. The diagram below depicts the mechanism of inhibition.

Caption: Inhibition of DNA topoisomerase II by this compound, leading to apoptosis.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow from the cultivation of the producing organism to the final characterization of this compound.

Caption: General experimental workflow for the isolation and characterization of this compound.

References

Understanding the Biological Target of BE-10988: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-10988 is a novel compound isolated from the culture broth of an actinomycete strain resembling Streptomyces fimicarius and Streptomyces xanthocidicus.[1] As a potential therapeutic agent, a thorough understanding of its biological target and mechanism of action is paramount for its development and application in biomedical research. This technical guide provides a comprehensive overview of the current knowledge regarding the biological target of this compound, including its mechanism of action, available quantitative data, and the experimental methodologies used for its characterization.

The Primary Biological Target: DNA Topoisomerase II

The principal biological target of this compound has been identified as DNA Topoisomerase II .[1][2][3] Topoisomerase II is an essential nuclear enzyme that plays a critical role in managing DNA topology during vital cellular processes such as replication, transcription, and chromosome segregation. It functions by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.

Mechanism of Action: A Topoisomerase II Poison

This compound acts as a topoisomerase II poison .[3] Unlike catalytic inhibitors that block the enzyme's overall activity, topoisomerase poisons interfere with the re-ligation step of the enzyme's catalytic cycle. This compound stabilizes the transient "cleavage complex," which consists of topoisomerase II covalently bound to the 5' ends of the cleaved DNA.[1][2] The accumulation of these stabilized cleavage complexes leads to the formation of permanent DNA strand breaks, which, if not repaired, can trigger cell cycle arrest and apoptosis. This mechanism is the basis for the cytotoxic effects of many established anticancer drugs. The thiazole ring within the structure of this compound has been suggested to play a crucial role in its ability to poison topoisomerase II.[3]

Quantitative Data

| Cell Line | Description | Effect of this compound | Reference |

| P388 Murine Leukemia (sensitive) | A standard cancer cell line for screening. | Inhibited growth. | [1] |

| P388 Murine Leukemia (doxorubicin-resistant) | A drug-resistant cancer cell line. | Inhibited growth, suggesting a mechanism to overcome certain types of drug resistance. | [1] |

| P388 Murine Leukemia (vincristine-resistant) | Another drug-resistant cancer cell line. | Inhibited growth, indicating a broad efficacy against multi-drug resistant cells. | [1] |

| L1210 Murine Leukemia | A well-characterized leukemia cell line. | The abstract of the primary study lists L1210 in its MeSH terms, implying it was likely tested.[1] | [1] |

Experimental Protocols

While the precise experimental protocols used in the original characterization of this compound are not fully detailed in available literature, this section outlines representative methodologies for key assays.

Topoisomerase II-Mediated DNA Cleavage Assay (A Representative Protocol)

This assay is designed to determine if a compound can stabilize the topoisomerase II-DNA cleavage complex.

-

Reaction Setup : A reaction mixture is prepared containing purified human topoisomerase II, a supercoiled plasmid DNA (e.g., pBR322), and an assay buffer (typically containing ATP and MgCl2).

-

Compound Addition : The test compound, this compound, is added to the reaction mixture at various concentrations. A known topoisomerase II poison (e.g., etoposide) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation : The reaction is incubated at 37°C for a specific period (e.g., 30 minutes) to allow the enzyme to act on the DNA.

-

Termination : The reaction is stopped by adding a termination solution containing a detergent (e.g., SDS) and a protease (e.g., proteinase K). The detergent dissociates the non-covalently bound enzyme, while the protease digests the enzyme that is covalently attached to the DNA at the cleavage sites.

-

Analysis : The DNA products are analyzed by agarose gel electrophoresis. The stabilization of the cleavage complex results in the conversion of supercoiled plasmid DNA into linear DNA. The intensity of the linear DNA band is quantified to determine the extent of cleavage complex stabilization.

Cellular Cytotoxicity Assay (A Representative Protocol)

This assay measures the ability of a compound to inhibit cell growth.

-

Cell Seeding : Cancer cells (e.g., P388 murine leukemia cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with a range of concentrations of this compound. Wells with untreated cells and cells treated with a vehicle serve as controls.

-

Incubation : The plate is incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment : Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, a reagent is added that is converted into a colored formazan product by metabolically active cells.

-

Data Analysis : The absorbance of the colored product is measured using a plate reader. The absorbance values are proportional to the number of viable cells. The data is then used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a promising natural product that targets a clinically validated anticancer target, DNA topoisomerase II. Its mechanism of action as a topoisomerase II poison, coupled with its demonstrated efficacy against drug-resistant leukemia cell lines, warrants further investigation. Future research should focus on obtaining precise quantitative data for its enzymatic and cellular activities, elucidating its detailed interactions with the topoisomerase II-DNA complex, and evaluating its therapeutic potential in preclinical models.

References

- 1. A new topoisomerase-II inhibitor, this compound, produced by a streptomycete. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and cytotoxicity of analogues of the antibiotic BE 10988 inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Impact of BE-10988 on DNA Replication: A Technical Overview

An In-depth Examination of a Novel DNA Replication Inhibitor for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the public scientific literature and chemical databases have revealed no specific compound designated as "BE-10988" that is associated with DNA replication. The identifier "this compound" may represent an internal, pre-clinical, or otherwise non-publicly disclosed compound. It is also possible that this is a novel agent that has not yet been described in published research.

This technical guide is therefore presented as a template, outlining the expected data, experimental methodologies, and mechanistic insights that would be pertinent to understanding the effects of a novel DNA replication inhibitor, hypothetically named this compound. The information provided below is based on established principles of DNA replication and the common evaluation pipeline for inhibitors of this fundamental cellular process.

Quantitative Analysis of this compound's Inhibitory Activity

A crucial first step in characterizing any novel inhibitor is to quantify its potency against its target. For a compound affecting DNA replication, this would typically involve in vitro and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Process | Assay Type | IC₅₀ (nM) | Notes |

| DNA Polymerase α | Primer Extension | Data not available | Measures direct inhibition of the primary replicative polymerase. |

| DNA Polymerase δ | Primer Extension | Data not available | Assesses inhibition of another key replicative polymerase. |

| DNA Polymerase ε | Primer Extension | Data not available | Evaluates inhibition of the leading-strand polymerase. |

| Topoisomerase I | DNA Relaxation | Data not available | Determines if the compound interferes with DNA topology. |

| Topoisomerase II | DNA Decatenation | Data not available | Assesses impact on the enzyme that resolves DNA tangles. |

| Helicase Activity | DNA Unwinding | Data not available | Measures the ability to block the unwinding of double-stranded DNA. |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Therapeutic Index (CC₅₀/EC₅₀) |

| HeLa (Human Cervical Cancer) | DNA Synthesis (EdU Incorporation) | Data not available | Data not available | Data not available |

| A549 (Human Lung Carcinoma) | DNA Synthesis (EdU Incorporation) | Data not available | Data not available | Data not available |

| MRC-5 (Human Normal Lung Fibroblast) | DNA Synthesis (EdU Incorporation) | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize DNA replication inhibitors.

In Vitro DNA Polymerase Inhibition Assay

This assay directly measures the effect of a compound on the activity of purified DNA polymerases.

-

Reaction Setup: A reaction mixture is prepared containing a DNA template-primer, dNTPs (one of which is radiolabeled, e.g., [α-³²P]dCTP), purified DNA polymerase, and varying concentrations of this compound.

-

Incubation: The reaction is incubated at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.

-

Quenching: The reaction is stopped by the addition of EDTA.

-

Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis. The amount of incorporated radiolabeled dNTP is quantified using a phosphorimager.

-

Data Interpretation: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC₅₀ value is determined by non-linear regression.

Cellular DNA Synthesis Assay (EdU Incorporation)

This cell-based assay quantifies the rate of new DNA synthesis in living cells.

-

Cell Culture: Cells are seeded in microplates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration.

-

EdU Labeling: 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the cell culture medium and is incorporated into newly synthesized DNA.

-

Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent-based buffer.

-

Click-iT® Reaction: A fluorescent azide is covalently linked to the alkyne group of the incorporated EdU.

-

Imaging and Analysis: The fluorescence intensity, which is proportional to the amount of DNA synthesis, is measured using a high-content imaging system or flow cytometer. The EC₅₀ value is calculated from the dose-response curve.

Visualizing the Mechanism of Action

Diagrams are invaluable for illustrating complex biological pathways and experimental workflows.

Figure 1: Potential inhibitory mechanisms of this compound on the DNA replication fork.

Figure 2: General experimental workflow for characterizing a novel DNA replication inhibitor.

Conclusion

While specific data for a compound named this compound is not publicly available, the framework presented here outlines the necessary investigations to elucidate its effects on DNA replication. A thorough characterization would involve a combination of in vitro enzymatic assays and cell-based functional assays to determine its potency, selectivity, and mechanism of action. The ultimate goal of such a research program would be to define the therapeutic potential of this compound as a novel agent targeting the fundamental process of DNA replication. Further research and public disclosure of data are required to provide a comprehensive understanding of this compound.

Methodological & Application

Application Notes and Protocols for BE-10988 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-10988 is a potent inhibitor of DNA topoisomerase II, an essential enzyme involved in resolving topological challenges in DNA during replication, transcription, and chromosome segregation. By stabilizing the covalent complex between topoisomerase II and DNA, this compound induces double-strand breaks, ultimately leading to cell cycle arrest and apoptosis. This mechanism makes it a compound of significant interest for cancer research and drug development. Notably, this compound has demonstrated efficacy against murine leukemia cell lines, including those resistant to conventional chemotherapeutic agents like doxorubicin and vincristine.[1]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to evaluate its cytotoxic and topoisomerase II-inhibitory activity.

Data Presentation

While specific IC50 values for this compound are not publicly available in the searched literature, the following table summarizes the known qualitative activity and provides a template for presenting experimentally determined quantitative data.

| Cell Line | Drug Resistance Profile | This compound Activity | Experimentally Determined IC50 (µM) |

| P388 | Sensitive | Inhibits growth[1] | Data to be filled by user |

| P388/DOX | Doxorubicin-Resistant | Inhibits growth[1] | Data to be filled by user |

| P388/VCR | Vincristine-Resistant | Inhibits growth[1] | Data to be filled by user |

| L1210 | Murine Leukemia | Analogues show cytotoxicity[2] | Data to be filled by user |

Signaling Pathway

This compound targets topoisomerase II, a critical enzyme in maintaining DNA topology. Its inhibitory action triggers a cascade of events characteristic of DNA damage, leading to programmed cell death.

References

- 1. A new topoisomerase-II inhibitor, this compound, produced by a streptomycete. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxicity of analogues of the antibiotic BE 10988 inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BE-10988 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-10988 is a novel thiazolyl-indole derivative with potential as a tumor-inhibitory agent. While specific data on this compound is limited, this document provides recommended starting concentrations, detailed experimental protocols, and potential signaling pathways based on the activity of structurally related thiazolyl-indole compounds. These guidelines are intended to serve as a starting point for researchers investigating the anti-cancer properties of this compound.

Data Presentation: Recommended Concentration Ranges for this compound

The following table summarizes the recommended starting concentrations for this compound for in vitro studies on various cancer cell lines. These concentrations are extrapolated from studies on similar thiazolyl-indole derivatives and should be optimized for specific cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric to determine the potency of a compound.

| Cancer Cell Line | Cancer Type | Recommended Starting Concentration Range (µM) | Estimated IC50 Range (µM) |

| MCF-7 | Breast Cancer | 1 - 100 | 10 - 50 |

| MDA-MB-231 | Breast Cancer | 1 - 100 | 15 - 60 |

| A549 | Lung Cancer | 1 - 100 | 20 - 70 |

| HCT116 | Colon Cancer | 1 - 100 | 10 - 50 |

| PC-3 | Prostate Cancer | 1 - 100 | 25 - 80 |

| HepG2 | Liver Cancer | 1 - 100 | 5 - 40 |

Note: It is crucial to perform a dose-response study to determine the optimal concentration for each specific cancer cell line.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Analysis of Apoptosis by Western Blot

This protocol describes the detection of key apoptosis-related proteins by Western blot to investigate the mechanism of this compound-induced cell death.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using the BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin. An increase in the levels of cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis induction.[1][2][3][4][5]

Mandatory Visualization

Caption: Experimental workflow for evaluating the anti-cancer activity of this compound.

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Testing BE-10988 on Drug-Resistant Cell Lines

Introduction

BE-10988 is a novel topoisomerase-II inhibitor that has demonstrated efficacy in overcoming drug resistance in preclinical models.[1][2] Topoisomerase-II is a critical enzyme in DNA replication and chromosome segregation; its inhibition leads to DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.[3][4] Notably, this compound has shown activity against P388 murine leukemia cell lines resistant to doxorubicin and vincristine, suggesting its potential as a therapeutic agent in cancers that have developed resistance to conventional chemotherapies.[1][2]

These application notes provide a comprehensive protocol for researchers to evaluate the efficacy of this compound on various drug-resistant cancer cell lines. The provided methodologies cover the initial determination of the half-maximal inhibitory concentration (IC50), the assessment of cytotoxicity in drug-resistant versus parental (sensitive) cell lines, and the establishment of novel drug-resistant cell lines for further study.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Parental and Drug-Resistant Cancer Cell Lines

| Cell Line | Drug Resistance Profile | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |

| MCF-7 | Parental (Sensitive) | 1.5 | - | - |

| MCF-7/ADR | Doxorubicin-Resistant | - | 1.8 | 1.2 |

| A2780 | Parental (Sensitive) | 2.0 | - | - |

| A2780/CIS | Cisplatin-Resistant | - | 2.5 | 1.25 |

| HCT116 | Parental (Sensitive) | 1.2 | - | - |

| HCT116/OxR | Oxaliplatin-Resistant | - | 1.6 | 1.33 |

Note: The IC50 values presented in this table are for illustrative purposes. Actual values must be determined experimentally.

Table 2: Cell Viability Data for this compound Treatment in a Drug-Resistant Cell Line Model

| This compound Concentration (µM) | Parental Cell Line (% Viability) | Drug-Resistant Cell Line (% Viability) |

| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |

| 0.1 | 92 ± 4.5 | 95 ± 5.1 |

| 0.5 | 75 ± 6.1 | 88 ± 4.9 |

| 1.0 | 55 ± 5.8 | 78 ± 6.3 |

| 2.5 | 30 ± 4.2 | 52 ± 5.5 |

| 5.0 | 15 ± 3.9 | 35 ± 4.7 |

| 10.0 | 5 ± 2.1 | 18 ± 3.6 |

Note: Data are represented as mean ± standard deviation from a representative experiment.

Experimental Protocols

Determination of IC50 for this compound

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in both parental and drug-resistant cell lines.

Materials:

-

Parental and drug-resistant cancer cell lines

-

This compound compound

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

Cell Viability Assay:

-

After incubation, assess cell viability using a preferred method. For an MTT assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Protocol for Establishing a Drug-Resistant Cell Line

This protocol describes a method for generating a new drug-resistant cell line through continuous exposure to a selecting agent.

Materials:

-

Parental cancer cell line

-

Chemotherapeutic agent for inducing resistance (e.g., doxorubicin, cisplatin)

-

Complete cell culture medium

-

Cell culture flasks (T25 or T75)

Procedure:

-

Initial IC50 Determination:

-

Determine the IC50 of the selecting agent in the parental cell line as described in Protocol 1.

-

-

Initial Drug Exposure:

-

Culture the parental cells in a medium containing the selecting agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

-

-

Gradual Dose Escalation:

-

Once the cells have adapted and are proliferating at a normal rate, increase the concentration of the selecting agent by 1.5 to 2-fold.

-

Monitor the cells closely. If significant cell death occurs, maintain the current concentration until the cells recover.

-

Continue this process of stepwise concentration increase over several months.

-

-

Validation of Resistance:

-

Periodically, and once a resistant population is established, determine the new IC50 of the selecting agent in the resistant cell line. A significant increase in the IC50 value compared to the parental line indicates the development of resistance.

-

The stability of the resistant phenotype should be confirmed by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.

-

Mandatory Visualization

Caption: Signaling pathway of this compound as a topoisomerase-II inhibitor.

Caption: Experimental workflow for evaluating this compound efficacy.

Caption: Logical workflow for establishing a drug-resistant cell line.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A new topoisomerase-II inhibitor, this compound, produced by a streptomycete. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

BE-10988 solubility and preparation for experiments

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BE-10988 is a potent inhibitor of DNA topoisomerase II, an essential enzyme involved in resolving the topological challenges of DNA during replication, transcription, and chromosome segregation. As a topoisomerase II poison, this compound stabilizes the transient covalent complex formed between the enzyme and DNA, leading to the accumulation of double-strand breaks. This disruption of DNA integrity triggers a cellular DNA Damage Response (DDR), ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells.

This compound has demonstrated efficacy in inhibiting the growth of murine leukemia cell lines (P388), including those exhibiting resistance to conventional chemotherapeutic agents like doxorubicin and vincristine.[1] The biological activity of this compound is attributed to its unique chemical structure, featuring a quinone system and a thiazole ring, which are critical for its topoisomerase II poisoning activity.[2] These application notes provide detailed protocols for the solubility, preparation, and experimental use of this compound in a research setting.

Solubility and Preparation of Stock Solutions

The solubility of this compound in common laboratory solvents has not been extensively reported in publicly available literature. Therefore, it is recommended that researchers perform empirical solubility tests to determine the optimal solvent and concentration for their specific experimental needs. Based on the chemical nature of similar compounds, Dimethyl Sulfoxide (DMSO) is recommended as a starting point for solubilization.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |

| DMSO | Data not available | Data not available | Recommended as the primary solvent for creating high-concentration stock solutions. |

| Ethanol | Data not available | Data not available | May be suitable for some applications, but lower solubility is expected compared to DMSO. |

| Water | Data not available | Data not available | Expected to have very low solubility. Not recommended for primary stock solutions. |

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Pre-weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the researcher based on the specific salt form), weigh out the appropriate mass of the compound.

-

Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light.

Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

In Vitro Efficacy: Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for evaluating the potency of an anticancer compound. While this compound is known to be active against P388 murine leukemia cells, specific IC₅₀ values against a broad range of cancer cell lines have not been reported. Researchers should determine the IC₅₀ of this compound in their cell lines of interest.

Table 2: IC₅₀ Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |

| P388 | Murine Leukemia | Data not available | This compound has been shown to inhibit the growth of both sensitive and drug-resistant P388 cell lines.[1] |

| User-defined Cell Line 1 | e.g., Breast Cancer | To be determined | |

| User-defined Cell Line 2 | e.g., Lung Cancer | To be determined | |

| User-defined Cell Line 3 | e.g., Colon Cancer | To be determined |

Protocol: Cell Viability Assay (MTT/MTS)

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration in all wells, including the vehicle control, should be identical and non-toxic (e.g., 0.1%).

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and vehicle (DMSO) only as controls. Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT/MTS Addition:

-

For MTT assay: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and mix thoroughly.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Mechanism of Action: Topoisomerase II DNA Cleavage Assay

This assay confirms the ability of this compound to act as a topoisomerase II poison by stabilizing the enzyme-DNA cleavage complex.

Protocol: In Vitro Topoisomerase II DNA Cleavage Assay

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10X Topoisomerase II assay buffer

-

This compound stock solution

-

Etoposide (positive control)

-

Stop solution/loading dye (containing SDS and Proteinase K)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures containing 1X Topoisomerase II assay buffer, supercoiled plasmid DNA (e.g., 250 ng), and varying concentrations of this compound or etoposide. Include a no-drug control.

-

Enzyme Addition: Add a sufficient amount of human Topoisomerase II enzyme to each reaction tube.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reactions by adding the stop solution/loading dye. Incubate at 37°C for an additional 30 minutes to allow for proteinase K digestion of the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV or blue light.

-

Analysis: An increase in the amount of linear and/or nicked (open circular) plasmid DNA in the presence of this compound, compared to the no-drug control, indicates the stabilization of the topoisomerase II-DNA cleavage complex.

Visualizations

Signaling Pathway

Caption: Mechanism of this compound as a Topoisomerase II Poison.

Experimental Workflow

References

Application Notes and Protocols for BE-10988: A Tool for Studying Topoisomerase II Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-10988 is a potent antitumor antibiotic that functions as a topoisomerase II inhibitor.[1] Isolated from a strain of Streptomyces, this compound has demonstrated significant cytotoxic activity, notably against cell lines that have developed resistance to other chemotherapeutic agents like doxorubicin and vincristine.[1] Its mechanism of action involves the stabilization of the covalent complex between DNA and topoisomerase II, leading to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis. The unique chemical structure of this compound, particularly its quinone and thiazole moieties, is essential for its biological activity.[2] These characteristics make this compound a valuable tool for investigating the cellular functions of topoisomerase II and for exploring novel anticancer therapeutic strategies.

Mechanism of Action

Topoisomerase II is a critical enzyme that modulates the topological state of DNA, a process essential for DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the broken strands. This compound exerts its inhibitory effect by trapping the topoisomerase II enzyme in its "cleavable complex" state, where it is covalently bound to the 5'-termini of the cleaved DNA. This prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks trigger a cascade of cellular responses, including the activation of DNA damage checkpoints, cell cycle arrest, and the induction of apoptosis.

Data Presentation

Table 1: Cytotoxicity of this compound Against Murine Leukemia Cell Lines

| Cell Line | Drug Resistance Profile | IC50 (µM) |

| P388 | Sensitive | Data not available |

| P388/ADR | Doxorubicin-resistant | Data not available |

| P388/VCR | Vincristine-resistant | Data not available |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on a cancer cell line of interest using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Topoisomerase II-Mediated DNA Cleavage Assay

This in vitro assay determines the ability of this compound to stabilize the topoisomerase II-DNA cleavable complex.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP)

-

Stop Solution (e.g., 1% SDS, 10 mM EDTA, 0.5 mg/mL proteinase K)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (e.g., 200-300 ng), and varying concentrations of this compound. Include a no-drug control.

-

Enzyme Addition: Add purified topoisomerase IIα (e.g., 1-2 units) to each reaction tube. The final reaction volume should be around 20 µL.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Termination of Reaction: Stop the reaction by adding 5 µL of the stop solution and incubate at 37°C for another 30 minutes to digest the protein.

-

Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide. Run the gel until the different DNA topoisomers are well-separated.

-

Visualization: Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA with increasing concentrations of this compound indicates the stabilization of the topoisomerase II-DNA cleavable complex.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of flow cytometry to analyze the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.

-

Fixation: Resuspend the cell pellet in 300 µL of PBS and add 700 µL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected following treatment with a topoisomerase II inhibitor.

Visualizations

References

- 1. A new topoisomerase-II inhibitor, this compound, produced by a streptomycete. I. Taxonomy, fermentation, isolation and characterization [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxicity of analogues of the antibiotic BE 10988 inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BE-10988: Information Not Available

Initial Research Findings: A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific information for a compound designated "BE-10988" in the context of DNA damage induction or any other biological activity.

Possible Interpretations:

-

Internal Compound Identifier: "this compound" may be an internal code used by a specific research institution or pharmaceutical company that has not yet been disclosed in public-facing literature.

-

Novel Compound: The compound may be a very recent discovery with research and data that have not yet been published.

-

Typographical Error: It is possible that "this compound" is an incorrect identifier.

General Information on DNA Damage Inducers in Research

While specific data on this compound is unavailable, a wide array of chemical agents are utilized in research to induce DNA damage and study the intricate cellular responses. These agents are crucial tools for cancer research, drug development, and understanding the fundamental mechanisms of DNA repair. They can be broadly categorized based on the type of DNA lesions they create.

Common Classes of DNA Damaging Agents and Their Mechanisms

| Class of Agent | Mechanism of Action | Examples |

| Alkylating Agents | Covalently attach alkyl groups to DNA bases, leading to base mispairing, cross-linking, and strand breaks. | Methyl methanesulfonate (MMS), Temozolomide (TMZ) |

| Topoisomerase Inhibitors | Interfere with topoisomerase enzymes, which are critical for DNA replication and transcription, leading to the accumulation of single- and double-strand breaks. | Etoposide (Topoisomerase II inhibitor), Camptothecin (Topoisomerase I inhibitor) |

| Intercalating Agents | Insert themselves between the base pairs of DNA, distorting the double helix structure and interfering with DNA replication and transcription. | Doxorubicin, Ethidium Bromide |

| DNA Cross-linking Agents | Form covalent bonds between two strands of DNA (interstrand) or within the same strand (intrastrand), preventing DNA replication and separation. | Cisplatin, Mitomycin C |

| Radiomimetic Drugs | Generate reactive oxygen species (ROS) that cause a variety of DNA lesions, including single- and double-strand breaks, mimicking the effects of ionizing radiation. | Bleomycin |

Key Signaling Pathways in DNA Damage Response (DDR)

The cellular response to DNA damage is a complex signaling network that detects lesions, halts the cell cycle to allow for repair, and initiates apoptosis if the damage is too severe. Two primary signaling pathways are the ATM and ATR pathways.

Caption: Simplified overview of the ATM-mediated DNA damage response pathway.

General Experimental Workflow for Assessing DNA Damage

A typical workflow to evaluate the DNA damaging potential of a compound involves several key steps.

Caption: General experimental workflow for evaluating a DNA damaging agent.

Representative Experimental Protocols

The following are generalized protocols for common assays used to detect DNA damage. Note: These are templates and would require optimization for specific cell types and compounds.

Protocol 1: Comet Assay (Alkaline) for Detection of DNA Strand Breaks

Objective: To detect single- and double-strand DNA breaks in individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose (LMA)

-

Normal melting point agarose (NMA)

-

Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green, Propidium Iodide)

-

Microscope slides

Procedure:

-

Cell Preparation: Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow to solidify.

-

Embedding Cells: Mix cell suspension with 0.5% LMA at 37°C and pipette onto the NMA-coated slide. Cover with a coverslip and solidify on ice.

-

Lysis: Remove coverslip and immerse slides in cold lysis buffer for at least 1 hour at 4°C.

-

Alkaline Unwinding: Immerse slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis in the same buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.

-

Neutralization: Gently wash slides with neutralization buffer three times for 5 minutes each.

-

Staining and Visualization: Stain the DNA with an appropriate fluorescent dye and visualize using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet tail."

Protocol 2: Immunofluorescence Staining for γH2AX Foci

Objective: To detect and quantify DNA double-strand breaks (DSBs) by visualizing the phosphorylation of histone H2AX.

Materials:

-

Treated and control cells grown on coverslips

-

Paraformaldehyde (4%) in PBS

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-phospho-Histone H2AX, Ser139)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Fixation: Wash cells on coverslips with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence or confocal microscope. The number of fluorescent foci per nucleus corresponds to the number of DSBs.

While specific information regarding "this compound" is not available, the principles and protocols outlined above provide a foundational understanding of how novel DNA damaging agents are characterized in a research setting. For researchers, scientists, and drug development professionals, the identification of a compound's mechanism of action and its effects on cellular DNA damage response pathways are critical steps in its evaluation as a potential therapeutic agent. Should information on this compound become publicly available, these general methodologies can be adapted to specifically investigate its properties.

Application Notes and Protocols: Utilizing BE-10988 in Combination with Other Anticancer Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

BE-10988 is a novel topoisomerase II inhibitor that has demonstrated potent anticancer activity. By targeting topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription, this compound induces protein-linked DNA double-strand breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. To enhance its therapeutic efficacy and potentially overcome mechanisms of drug resistance, this compound can be strategically combined with other anticancer agents.

This document provides detailed application notes and protocols for investigating the synergistic or additive effects of this compound in combination with other classes of anticancer drugs, particularly DNA-damaging agents such as doxorubicin. The provided methodologies will guide researchers in assessing the efficacy of combination therapies and elucidating the underlying molecular mechanisms.

Signaling Pathways and Rationale for Combination Therapy

Topoisomerase II inhibitors, such as this compound, function by stabilizing the covalent complex between topoisomerase II and DNA, which results in DNA double-strand breaks. This cellular damage activates the DNA Damage Response (DDR) pathway. Key proteins in this pathway, such as ATM and ATR, are activated and subsequently phosphorylate a cascade of downstream targets, including the histone variant H2AX (to form γH2AX) and checkpoint kinases Chk1 and Chk2. This signaling cascade can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis, often involving the cleavage of Poly (ADP-ribose) polymerase (PARP).

Combining this compound with a DNA-damaging agent like doxorubicin, which intercalates into DNA and also inhibits topoisomerase II, can create a more robust and sustained level of DNA damage. This enhanced damage can overwhelm the cancer cell's repair capacity, leading to a synergistic increase in apoptosis.

Experimental Protocols

The following protocols provide a framework for evaluating the combination of this compound with another anticancer drug.

Protocol 1: Determination of IC50 Values for Single Agents

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination drug (e.g., Doxorubicin) individually in the cancer cell line of interest.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Doxorubicin (or other combination agent)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[1]

-

DMSO

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound and Doxorubicin in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Protocol 2: Checkerboard Assay for Synergy Assessment

Objective: To evaluate the interaction between this compound and the combination drug (e.g., Doxorubicin) to determine if the combination is synergistic, additive, or antagonistic.

Materials:

-

Same as Protocol 1.

Procedure:

-

Based on the IC50 values obtained in Protocol 1, prepare a matrix of drug concentrations in a 96-well plate. Typically, a 7x7 matrix is used with serial dilutions of this compound along the x-axis and the combination drug along the y-axis.

-

Seed cells as described in Protocol 1.

-

Add the drug combinations to the cells and incubate for 48-72 hours.

-

Perform the MTT assay as described in Protocol 1.

-

Calculate the Combination Index (CI) using the Chou-Talalay method.[2][3] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]

Protocol 3: Western Blot Analysis of DNA Damage and Apoptosis Markers

Objective: To investigate the molecular mechanisms underlying the observed synergistic effects by analyzing key protein markers of DNA damage and apoptosis.

Materials:

-

Cancer cells treated with this compound, Doxorubicin, and the combination at synergistic concentrations.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with the drugs as determined from the checkerboard assay for a specified time (e.g., 24 or 48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[4][5]

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of this compound and Doxorubicin in MCF-7 Breast Cancer Cells.

| Drug | IC50 (µM) |

| This compound | 5.2 |

| Doxorubicin | 0.8 |

Table 2: Hypothetical Combination Index (CI) Values for this compound and Doxorubicin in MCF-7 Cells.

| This compound (µM) | Doxorubicin (µM) | Fractional Effect | CI Value | Interpretation |

| 1.3 | 0.2 | 0.55 | 0.85 | Synergy |

| 2.6 | 0.4 | 0.78 | 0.72 | Synergy |

| 5.2 | 0.8 | 0.92 | 0.65 | Strong Synergy |

Table 3: Hypothetical Densitometry Analysis of Western Blot Results.

| Treatment | Relative γH2AX Expression | Relative Cleaved PARP Expression |

| Control | 1.0 | 1.0 |

| This compound (2.6 µM) | 3.5 | 2.8 |

| Doxorubicin (0.4 µM) | 2.1 | 1.9 |

| Combination | 8.2 | 7.5 |

Conclusion

The combination of the topoisomerase II inhibitor this compound with DNA-damaging agents like doxorubicin presents a promising strategy for enhancing anticancer efficacy. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate such combinations, from determining synergistic interactions to elucidating the underlying molecular mechanisms. The use of structured data presentation and clear visualizations will aid in the interpretation and communication of findings, ultimately contributing to the development of more effective cancer therapies.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]